![molecular formula C16H18N4O2 B2778695 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide CAS No. 1909676-07-8](/img/structure/B2778695.png)
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide, also known as MTCP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A synthetic approach to create derivatives of the compound includes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives. These compounds have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. The method is noted for its rapid and green synthesis, resulting in a total yield of 43% (Lei et al., 2017).
Another research highlighted the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines through cross-coupling reactions using triorganoindium compounds. This method facilitated the creation of a variety of bioactive compounds, showcasing the efficiency and versatility of the synthesis technique (Martínez et al., 2012).
Antimicrobial Activity
- Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives have been synthesized and evaluated for their antimicrobial activity. Among these, morpholine substituted dihydropyrimidone carboxamide demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).
Kinase Inhibition
- The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere was reported, which showed potential in inhibiting the PI3K-AKT-mTOR pathway. This research emphasizes the significance of morpholine derivatives in developing selective dual inhibitors for mTORC1 and mTORC2 (Hobbs et al., 2019).
Spectral Characterization
- New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives were synthesized and characterized. These molecules have been prepared for future pharmacological activity investigations, demonstrating the broad scope of research applications for morpholine and pyrimidine derivatives (Zaki et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway , which is frequently activated in different types of cancer . By inhibiting this pathway, the compound can effectively block the abnormal signal transduction of various growth factors, leading to the suppression of cancer occurrence and development .
Result of Action
The compound shows cytotoxic activities against various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound can effectively inhibit the growth of these cancer cells .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)19-16(21)14-10-15(18-11-17-14)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYBFBGQICBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.